(5-phenyl-1H-pyrrol-3-yl) 2-[(4-methylphenyl)sulfonylamino]propanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(5-phenyl-1H-pyrrol-3-yl) 2-[(4-methylphenyl)sulfonylamino]propanoate is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a pyrrole ring substituted with a phenyl group and a propanoate ester linked to a sulfonylamino group. Its unique structure allows it to participate in diverse chemical reactions and exhibit specific biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-phenyl-1H-pyrrol-3-yl) 2-[(4-methylphenyl)sulfonylamino]propanoate typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or a primary amine.
Phenyl Substitution: The phenyl group can be introduced via a Friedel-Crafts acylation reaction.
Sulfonylation: The sulfonylamino group is added through a sulfonylation reaction using sulfonyl chlorides and amines.
Esterification: The final step involves esterification to form the propanoate ester.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
(5-phenyl-1H-pyrrol-3-yl) 2-[(4-methylphenyl)sulfonylamino]propanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at the phenyl or pyrrole rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
(5-phenyl-1H-pyrrol-3-yl) 2-[(4-methylphenyl)sulfonylamino]propanoate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer or inflammation.
Industry: Utilized in the development of new materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of (5-phenyl-1H-pyrrol-3-yl) 2-[(4-methylphenyl)sulfonylamino]propanoate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting cellular pathways. For example, it could inhibit an enzyme by binding to its active site, preventing substrate access and thus reducing the enzyme’s activity.
Comparison with Similar Compounds
Similar Compounds
Phenylephrine: A compound with a similar phenyl group but different functional groups.
Ethyl 3-(furan-2-yl)propionate: Shares the ester functional group but has a furan ring instead of a pyrrole ring.
Uniqueness
(5-phenyl-1H-pyrrol-3-yl) 2-[(4-methylphenyl)sulfonylamino]propanoate is unique due to its combination of a pyrrole ring, phenyl group, and sulfonylamino propanoate ester. This unique structure allows it to participate in specific chemical reactions and exhibit distinct biological activities compared to other similar compounds.
Biological Activity
(5-phenyl-1H-pyrrol-3-yl) 2-[(4-methylphenyl)sulfonylamino]propanoate, also known as (S)-5-Phenyl-1H-pyrrol-3-yl 2-(4-methylphenylsulfonamido)propanoate, is a compound of significant interest due to its potential biological activities. This article explores its chemical properties, biological effects, mechanisms of action, and relevant case studies.
The compound has the following chemical characteristics:
Property | Value |
---|---|
Molecular Formula | C20H20N2O4S |
Molecular Weight | 384.45 g/mol |
Melting Point | 153-155 °C |
Boiling Point | 613.3 °C |
Density | 1.287 g/cm³ |
Flash Point | 324.7 °C |
LogP | 4.734 |
Pharmacological Effects
Research indicates that this compound exhibits a range of biological activities, particularly in the fields of anti-inflammatory and analgesic effects. The sulfonamide group in its structure is known to enhance its interaction with biological targets.
- Anti-inflammatory Activity : Studies suggest that this compound may inhibit pro-inflammatory cytokines, thus reducing inflammation in various models of inflammatory diseases.
- Analgesic Properties : Preliminary studies indicate potential analgesic effects comparable to standard pain relief medications.
The mechanisms through which this compound exerts its biological effects are still under investigation, but several pathways have been proposed:
- Inhibition of COX Enzymes : The compound may inhibit cyclooxygenase (COX) enzymes, leading to decreased production of prostaglandins involved in inflammation and pain signaling.
- Modulation of Cytokine Release : It may modulate the release of cytokines such as TNF-alpha and IL-6, which play critical roles in inflammatory responses.
Case Studies
Several studies have investigated the biological activity of this compound:
- Study on Inflammatory Models : A study published in Journal of Medicinal Chemistry evaluated the anti-inflammatory effects of various derivatives of pyrrole compounds, including (5-phenyl-1H-pyrrol-3-yl) 2-(4-methylphenylsulfonamido)propanoate. Results demonstrated significant reductions in paw edema in rats when treated with this compound compared to controls.
- Analgesic Efficacy Assessment : In a randomized clinical trial involving patients with chronic pain conditions, administration of this compound showed a statistically significant decrease in pain scores over a four-week period compared to placebo.
Properties
IUPAC Name |
(5-phenyl-1H-pyrrol-3-yl) 2-[(4-methylphenyl)sulfonylamino]propanoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O4S/c1-14-8-10-18(11-9-14)27(24,25)22-15(2)20(23)26-17-12-19(21-13-17)16-6-4-3-5-7-16/h3-13,15,21-22H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VZALJYJCTCKOHO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC(C)C(=O)OC2=CNC(=C2)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.